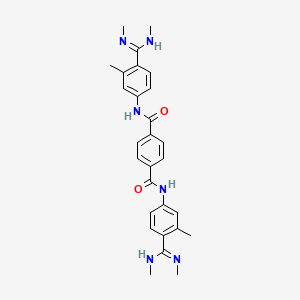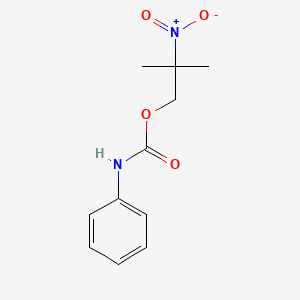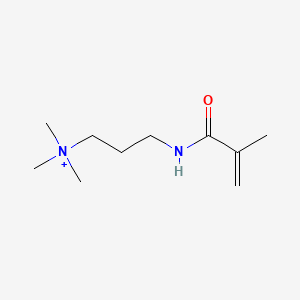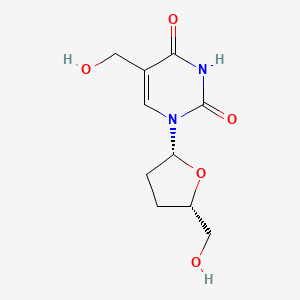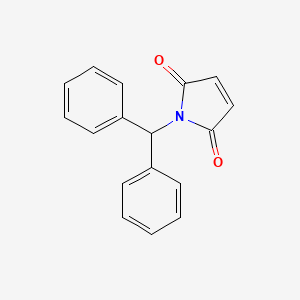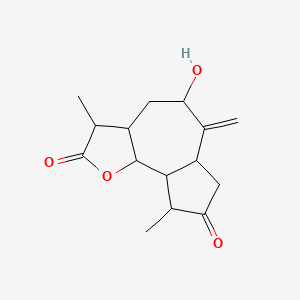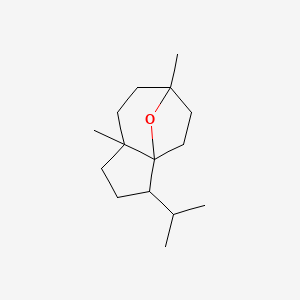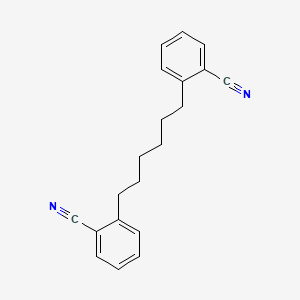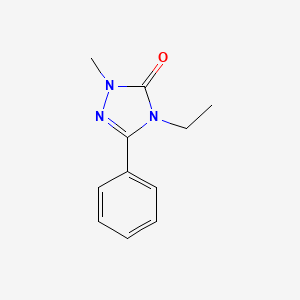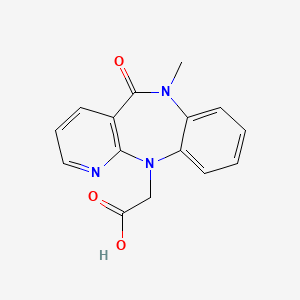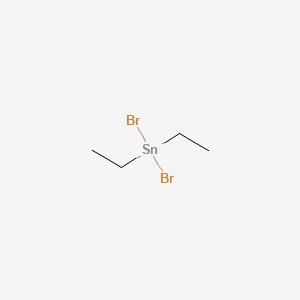
Stannane, dibromodiethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, dibromodiethyl- is an organotin compound with the chemical formula C4H10Br2Sn It is a derivative of stannane, where two bromine atoms and two ethyl groups are bonded to the tin atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Stannane, dibromodiethyl- can be synthesized through several methods. One common approach involves the reaction of diethylstannane with bromine. The reaction typically occurs under controlled conditions to ensure the proper substitution of hydrogen atoms with bromine atoms. The general reaction is as follows:
C4H10Sn+Br2→C4H10Br2Sn
Industrial Production Methods
In industrial settings, the production of stannane, dibromodiethyl- often involves large-scale reactions using similar principles. The process may include the use of catalysts to enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Stannane, dibromodiethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the tin atom undergoes changes in its oxidation state.
Coupling Reactions: It can be used in coupling reactions to form more complex organotin compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are used in substitution reactions.
Oxidizing Agents: Agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield diethylstannane derivatives with different functional groups, while oxidation reactions can produce tin oxides.
Scientific Research Applications
Stannane, dibromodiethyl- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of polymers, coatings, and other materials where organotin compounds are required.
Mechanism of Action
The mechanism of action of stannane, dibromodiethyl- involves its interaction with various molecular targets. The tin atom can form bonds with different atoms or groups, leading to changes in the chemical structure and properties of the compound. These interactions can affect biological pathways and processes, making it a compound of interest in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Stannane (SnH4): The parent compound of stannane, dibromodiethyl-, with hydrogen atoms bonded to the tin atom.
Diethylstannane (C4H10Sn): A similar compound with two ethyl groups bonded to the tin atom.
Dibromostannane (SnBr2): A compound with two bromine atoms bonded to the tin atom.
Uniqueness
Stannane, dibromodiethyl- is unique due to the presence of both ethyl groups and bromine atoms, which impart distinct chemical properties and reactivity. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
1655-81-8 |
|---|---|
Molecular Formula |
C4H10Br2Sn |
Molecular Weight |
336.64 g/mol |
IUPAC Name |
dibromo(diethyl)stannane |
InChI |
InChI=1S/2C2H5.2BrH.Sn/c2*1-2;;;/h2*1H2,2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
QSGGLKRQVLBHKX-UHFFFAOYSA-L |
Canonical SMILES |
CC[Sn](CC)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


